3-Methyloxetan-3-ol

Beschreibung

Contextual Significance of Oxetane (B1205548) Chemistry in Modern Research

Oxetane chemistry has garnered considerable attention in modern research, primarily due to the unique physicochemical properties imparted by the four-membered ring. In medicinal chemistry, oxetanes are increasingly utilized as versatile structural motifs in drug design. researchgate.netnih.gov They are often employed as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups. chemrxiv.orgresearchgate.net The incorporation of an oxetane ring can lead to improvements in a compound's aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org The small, polar, and three-dimensional nature of the oxetane ring allows it to serve as a tool for fine-tuning the properties of drug candidates, potentially leading to enhanced efficacy and better pharmacokinetic profiles. researchgate.netnih.gov The inherent ring strain of oxetanes also makes them useful as synthetic intermediates, as the ring can be opened under specific conditions to yield more complex molecules. acs.org

Historical Perspective of Oxetane Derivatives in Chemical Sciences

The study of oxetane derivatives dates back over a century, but their potential was not fully realized until more recently. beilstein-journals.org For a long time, the perceived instability of the four-membered ring limited their application in drug discovery campaigns. researchgate.net A significant milestone in the history of oxetane-containing compounds was the discovery and development of Paclitaxel (B517696) (Taxol), a potent anticancer agent isolated from the bark of the Pacific yew tree. nih.govacs.org The oxetane ring in Taxol is crucial for its biological activity, acting as a conformational lock. acs.org The success of Taxol spurred greater interest in the synthesis and pharmacological evaluation of other oxetane derivatives, leading to a "rediscovery" of the oxetane ring in the early 2000s. nih.gov Since then, significant advances in synthetic methodologies have made a wider variety of substituted oxetanes more accessible for research and development. nih.govacs.org

Unique Structural Features and Conformational Aspects of 3-Methyloxetan-3-ol

The structural and conformational properties of this compound are dictated by the geometry of the four-membered oxetane ring and the nature of its substituents.

The oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org This strain is a combination of angle strain and torsional strain from eclipsing interactions of the hydrogen atoms on the ring carbons. The total ring strain energy of the parent, unsubstituted oxetane has been reported to be approximately 25.5 kcal/mol. beilstein-journals.org Due to this strain, the oxetane ring is not perfectly planar. beilstein-journals.org Early assumptions of a planar structure were later corrected by X-ray analysis, which revealed a slightly puckered conformation for the parent oxetane. beilstein-journals.org In the case of this compound, the presence of two substituents on the C3 carbon further influences the ring's conformation, moving it away from planarity to alleviate steric and torsional strain. acs.org

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.5 |

| Oxirane (Epoxide) | 3 | ~27.3 |

| Cyclobutane | 4 | 26.3 |

| Oxetane | 4 | 25.5 beilstein-journals.org |

| Cyclopentane | 5 | 6.2 |

| Tetrahydrofuran (B95107) | 5 | ~5.6 |

| Cyclohexane | 6 | 0 |

To minimize the torsional strain associated with a planar conformation, the oxetane ring adopts a puckered, or bent, conformation. acs.org The degree of puckering can be described by a puckering angle. For the parent oxetane, this angle is small, around 8.7°. beilstein-journals.org However, the introduction of substituents on the ring, as in this compound, leads to increased unfavorable eclipsing interactions, resulting in a more pronounced puckered conformation. acs.org

A study utilizing broadband rotational spectroscopy has provided specific insights into the gas-phase conformations of this compound. nih.gov This research identified two distinct conformers of the molecule, which differ in their degree of ring puckering. nih.gov The puckering angle of the oxetane unit in one conformer was determined to be 11.0°, which is noted as typical for a 3,3-disubstituted oxetane. nih.gov A second conformer was found to have a significantly larger puckering angle of 21.9°. nih.gov This demonstrates that this compound exists as a mixture of conformers with distinct three-dimensional shapes.

| Compound/Conformer | Puckering Angle (°) |

|---|---|

| Oxetane (unsubstituted) | 8.7 beilstein-journals.org |

| This compound (Conformer 1) | 11.0 nih.gov |

| This compound (Conformer 2) | 21.9 nih.gov |

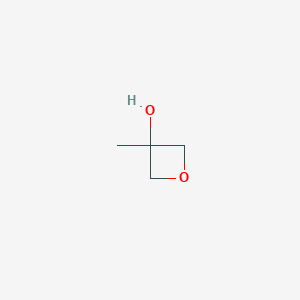

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDPUVPGALXWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628913 | |

| Record name | 3-Methyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162816-08-2 | |

| Record name | 3-Methyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyloxetan 3 Ol and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring is a significant challenge in synthetic organic chemistry. The inherent ring strain makes the kinetics of 4-exo-tet cyclizations less favorable compared to the formation of three, five, or six-membered rings. acs.org Despite these challenges, several robust methodologies have been developed to access 3-methyloxetan-3-ol and its derivatives. These strategies primarily involve the de novo construction of the oxetane core and can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of oxetane synthesis, typically involving the formation of a C-O bond to close the ring. acs.orgmagtech.com.cn This approach relies on acyclic precursors containing a hydroxyl group and a suitably positioned leaving group, which upon activation, undergo an intramolecular nucleophilic substitution.

The Williamson ether synthesis remains one of the most common and practical methods for constructing the oxetane ring. beilstein-journals.org This reaction involves the intramolecular SN2 displacement of a leaving group (such as a halide or sulfonate) by an alkoxide. masterorganicchemistry.comwikipedia.org The precursor is typically a 1,3-halohydrin or a tosylated 1,3-diol. A strong base is used to deprotonate the hydroxyl group, generating a nucleophilic alkoxide that attacks the electrophilic carbon, leading to ring closure. acs.orgkhanacademy.org

The success of this method is often substrate-dependent, as side reactions like Grob fragmentation can compete with the desired cyclization. acs.org However, it is a versatile approach for creating 3,3-disubstituted oxetanes. acs.org For example, a multi-step synthesis starting from dimethyl malonate derivatives can lead to 1,3-diols, which are then monotosylated and cyclized under basic conditions to afford the target oxetanes in good yields. acs.org

A key synthesis of the versatile building block, oxetan-3-one, developed by Carreira and co-workers, utilizes an intramolecular Williamson etherification. The process starts from dihydroxyacetone dimer, which is converted to a monotosylate. Subsequent deprotonation with sodium hydride (NaH) initiates the cyclization to form the oxetane ring. acs.org

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 1,3-diol | 1. TsCl, py; 2. NaH, THF | 3,3-disubstituted oxetane | 59-87% | acs.org |

| Dihydroxyacetone dimer | 1. Acetone, H+; 2. TsCl, py; 3. NaH | Oxetan-3-one precursor | 62% (after ketal cleavage) | acs.org |

Beyond the classic Williamson approach, various functionalized acyclic precursors can be employed for oxetane synthesis. The fundamental requirement is a three-carbon chain with appropriate functionalities that can be induced to form a C-O bond. acs.org

One notable method involves the oxidative cyclization of Michael adducts formed from malonates and chalcones. acs.org When conducted in an open-air system with water, using iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu₄NI), the oxetane product is favored over cyclopropane (B1198618) derivatives. acs.org This reaction is proposed to proceed through a radical mechanism involving the formation of a hypoiodide intermediate, which then undergoes intramolecular electrophilic attack to set up the final C-O bond formation. acs.org

Another strategy utilizes 1,3-diols, which can be selectively activated to facilitate cyclization. For instance, an Appel reaction can be used to convert a primary alcohol in a 1,3-diol to an iodide in situ, followed by base-mediated ring closure to yield the oxetane. acs.org

Acid-catalyzed conditions can also promote the formation of oxetane rings, often through the activation of an epoxide or a diol. illinois.edu A significant example is the Payne-type rearrangement, where an α-epoxide can be rearranged to form an oxetane. acs.org This methodology was notably used in the final step of several total syntheses of merrilactone A, where treatment of an α-epoxide with tosic acid in dichloromethane (B109758) afforded the complex oxetane-containing natural product in high yield. acs.org

Lewis acids can also catalyze epoxide-opening cyclizations. beilstein-journals.org This approach offers an alternative to base-mediated methods and can be effective for specific substrates, such as those with conformational biases that favor the 4-exo-tet ring closure. beilstein-journals.org In some cases, the choice of Lewis acid and reaction conditions is critical to prevent polymerization or other side reactions. scispace.com Recently, Brønsted acids have been shown to catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols, where the oxetanol acts as a bis-electrophile, leading to the formation of 1,4-dioxanes via an initial reaction followed by intramolecular ring-opening of the oxetane. nih.gov

Ring-Opening of Epoxide Precursors

The intramolecular ring-opening of epoxides is a thermodynamically favorable strategy for oxetane synthesis, driven by the release of ring strain in converting a three-membered ring to a four-membered one. beilstein-journals.orgnih.gov This method typically involves a precursor containing both an epoxide and a hydroxyl group, such as a 3,4-epoxy-alcohol.

Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks one of the epoxide carbons in an intramolecular fashion. rsc.org This process can yield oxetane products efficiently. For instance, the treatment of 3,4-epoxy-alcohols with a base in aqueous dimethyl sulfoxide (B87167) (DMSO) has been shown to produce the corresponding oxetans as the major products. rsc.org

This strategy has also been applied to the synthesis of complex molecules like oxetanocin analogues, where base-mediated ring opening of homoallylic epoxides yields the desired oxetane core. acs.org The regioselectivity of the ring opening is a crucial factor, with the 4-exo closure being favored to form the oxetane over a 5-endo closure that would lead to a tetrahydrofuran (B95107) (THF) ring. acs.org

Table 2: Oxetane Synthesis via Intramolecular Epoxide Ring-Opening

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-epoxy-alcohol | Base, 75% aq. Me₂SO | Corresponding oxetan | Main product | rsc.org |

| cis-epoxide of homoallylic epoxide | KOH | Oxetanocin analogue | 61-66% | acs.org |

Formal [2+2] Cycloaddition Reactions

Formal [2+2] cycloaddition reactions represent a distinct and powerful approach to oxetane synthesis, directly combining two components to form the four-membered ring. magtech.com.cnbeilstein-journals.org These reactions can be broadly divided into photochemical methods and Lewis acid- or base-catalyzed processes. nih.gov

The most well-known photochemical variant is the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene. magtech.com.cnbeilstein-journals.org This reaction has been developed into highly enantioselective versions using chiral catalysts. nih.gov

Lewis acid-catalyzed formal [2+2] cycloadditions typically proceed in a stepwise manner through a double addition mechanism. beilstein-journals.orgnih.gov For example, a catalytic asymmetric synthesis was developed using a chiral copper(II) complex to react silyl (B83357) enol ethers with trifluoropyruvate, affording highly functionalized oxetanes with excellent yields and stereoselectivity. beilstein-journals.orgnih.gov N-heterocyclic carbene (NHC) catalysts have also been successfully employed in [2+2] annulations between trifluoromethyl ketones and allenoates to produce 2-alkylideneoxetanes in high yields. beilstein-journals.orgnih.gov These methods provide direct access to complex oxetane structures that might be difficult to obtain through intramolecular cyclization routes.

Paternò–Büchi Reactions and Mechanistic Insights

The Paternò–Büchi reaction stands as a classic and powerful photochemical method for the synthesis of oxetanes. nih.govresearchgate.net This reaction involves the [2+2] cycloaddition of a carbonyl compound and an alkene, initiated by photochemical excitation. organic-chemistry.orgwikipedia.org The versatility of this reaction allows for the construction of the four-membered oxetane ring, a structural motif present in various biologically active compounds. nih.govresearchgate.net

The mechanism of the Paternò–Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound upon photoexcitation. organic-chemistry.orgnih.gov The majority of these reactions occur from the triplet state of the carbonyl, which is reached via intersystem crossing. nih.gov The excited carbonyl then interacts with the ground-state alkene to form a diradical intermediate. nih.govorganic-chemistry.org The subsequent steps, including intersystem crossing to the singlet manifold and cyclization, determine the final oxetane product. nih.gov The stereochemical outcome of the reaction is influenced by the stability of the possible biradical intermediates. researchgate.net

The regioselectivity of the Paternò–Büchi reaction is a critical aspect, particularly when unsymmetrical alkenes are employed. Frontier molecular orbital theory has been utilized to explain the regiochemical outcomes. nih.gov Generally, the reaction of an excited carbonyl with an alkene leads to the formation of the more stable biradical intermediate, which then proceeds to the final product. researchgate.net For instance, in reactions involving benzaldehyde (B42025), which reacts from its triplet state, a triplet biradical intermediate is formed. nih.gov The spin-orbit coupling is a key factor influencing the intersystem crossing in these flexible triplet biradicals. nih.gov

The reaction's efficiency and selectivity can be influenced by various factors, including the nature of the solvent, temperature, and the electronic properties of both the carbonyl compound and the alkene. nih.gov Electron-rich alkenes, such as enol ethers, have been shown to react with high regioselectivity with carbonyls like benzaldehyde and benzophenone (B1666685). nih.gov

Table 1: Examples of Paternò–Büchi Reactions

| Carbonyl Compound | Alkene | Product(s) | Key Mechanistic Feature |

| Benzophenone | 2-Methyl-2-butene | Mixture of regioisomeric oxetanes | Involves a triplet excited state and diradical intermediates. nih.govwikipedia.org |

| Benzaldehyde | Furan | Bicyclic oxetane | Demonstrates the reaction's applicability to heterocyclic alkenes. wikipedia.org |

| Acetone | Ethyl vinyl ether | Mixture of regioisomeric oxetanes | Reaction with an electron-rich alkene. nih.gov |

Functionalization of Pre-formed this compound and Oxetan-3-one Scaffolds

The functionalization of existing oxetane rings, particularly this compound and its precursor oxetan-3-one, provides a direct route to a diverse array of substituted oxetanes. These methods are crucial for introducing various functional groups and building molecular complexity.

Nucleophilic Addition to Oxetan-3-one

Oxetan-3-one is a key intermediate for the synthesis of 3-substituted oxetan-3-ols. acs.org Its carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents at the C3 position. wikipedia.org

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles that readily add to the carbonyl carbon of oxetan-3-one. acs.orglibretexts.org This reaction is a general and widely used method for the synthesis of tertiary oxetan-3-ols. acs.org The process involves the 1,2-addition of the organometallic reagent to the carbonyl group, forming a tetrahedral intermediate which, upon aqueous workup, yields the corresponding 3-substituted-3-hydroxyoxetane. masterorganicchemistry.com

Carreira and coworkers have extensively demonstrated the utility of this methodology for the synthesis of 3-aryloxetan-3-ols. acs.org Their work has shown that a variety of aryl and heteroaryl groups can be introduced by reacting the corresponding organolithium species, generated via halogen-lithium exchange, with oxetan-3-one. acs.org This approach has proven to be robust and applicable to a broad scope of aromatic and heteroaromatic substrates. acs.org

Table 2: Examples of Organometallic Additions to Oxetan-3-one

| Organometallic Reagent | Electrophile | Product | Reaction Type |

| Phenylmagnesium bromide (Grignard) | Oxetan-3-one | 3-Phenyl-3-hydroxyoxetane | Grignard Reaction acs.orglibretexts.org |

| n-Butyllithium (Organolithium) | Oxetan-3-one | 3-Butyl-3-hydroxyoxetane | Lithiation/Addition acs.org |

| 4-Methoxyphenyllithium | Oxetan-3-one | 3-(4-Methoxyphenyl)-3-hydroxyoxetane | Addition of an aryllithium acs.org |

The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted to utilize oxetan-3-one as the carbonyl component. wikipedia.orgmasterorganicchemistry.com This application allows for the synthesis of novel amino acids containing an oxetane ring. The reaction proceeds through the formation of an α-aminonitrile intermediate from oxetan-3-one, ammonia (B1221849) (or an amine), and a cyanide source. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired oxetane-containing amino acid. wikipedia.orgmedschoolcoach.com

The initial step involves the formation of an imine from oxetan-3-one and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. wikipedia.orgorganic-chemistry.org The use of ketones, like oxetan-3-one, in the Strecker synthesis leads to the formation of α,α-disubstituted amino acids. wikipedia.org This synthetic route provides access to unique building blocks for medicinal chemistry and peptide research. acs.org

Derivatization of the Hydroxyl Group in this compound

The hydroxyl group of this compound serves as a versatile handle for further functionalization. acs.org Its conversion to a better leaving group is a key strategy for introducing a variety of nucleophiles at the C3 position.

The hydroxyl group of an alcohol is inherently a poor leaving group. chemistrysteps.commasterorganicchemistry.com To facilitate nucleophilic substitution reactions at the C3 position of this compound, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). chemistrysteps.comlibretexts.org These sulfonate groups are excellent leaving groups due to the resonance stabilization of the resulting anion. libretexts.org

The conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base, such as pyridine. chemistrysteps.comyoutube.com An important feature of this transformation is that the stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction. masterorganicchemistry.comlibretexts.org Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in SN2 reactions, leading to the formation of various 3-substituted-3-methyloxetanes with inversion of configuration. chemistrysteps.comyoutube.com

Table 3: Reagents for Converting Hydroxyl Groups to Leaving Groups

| Reagent | Abbreviation | Leaving Group |

| p-Toluenesulfonyl chloride | TsCl | Tosylate (-OTs) chemistrysteps.com |

| Methanesulfonyl chloride | MsCl | Mesylate (-OMs) chemistrysteps.com |

| Trifluoromethanesulfonyl chloride | TfCl | Triflate (-OTf) chemistrysteps.com |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the C3 position of this compound is unfeasible due to the poor leaving group nature of the hydroxyl group (-OH). Consequently, a two-step activation-displacement strategy is required. The tertiary alcohol must first be converted into a derivative with a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. masterorganicchemistry.comkhanacademy.org

The initial step involves the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the alcohol into 3-methyl-3-oxetanemethanol (B150462) tosylate without affecting the stereocenter, as the C-O bond is not broken. youtube.com

Once activated as a tosylate, the substrate can undergo nucleophilic substitution. The reaction proceeds via an SN1 or SN2 mechanism, although the tertiary nature of the carbon center typically favors an SN1 pathway through a stabilized carbocation. However, due to the strained nature of the oxetane ring, SN2 reactions are also observed in related systems. acs.org For instance, 3-(tosyloxy)oxetane has been shown to react with sodium azide (B81097) to produce 3-azidooxetane, demonstrating the viability of this approach on the oxetane core. researchgate.net

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 (Activation) | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Methyl-3-oxetanemethanol tosylate | Tosylation |

| 2 (Substitution) | 3-Methyl-3-oxetanemethanol tosylate | Sodium Azide (NaN3) | 3-Azido-3-methyloxetane | Nucleophilic Substitution (SN1/SN2) |

Alkylation Reactions

Alkylation of this compound primarily refers to the O-alkylation of its tertiary hydroxyl group to form ethers, a valuable transformation for modifying molecular properties. Modern methods have been developed that avoid the use of strong bases and alkyl halides, which can promote side reactions.

One such advanced methodology is the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols. rsc.org In this approach, a catalytic amount of a Brønsted acid is used to selectively activate the tertiary benzylic alcohol of a 3-aryl-3-methyloxetan-3-ol analogue, which then reacts with a primary or secondary alcohol nucleophile to form the corresponding ether. This reaction proceeds through a stabilized carbocation intermediate and produces water as the only byproduct, offering a green and efficient route to oxetane ethers. rsc.org

Furthermore, a highly chemoselective lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols has been reported to produce 3-sulfanyl-oxetanes. d-nb.infobeilstein-journals.org This mild protocol uses an inexpensive lithium catalyst to activate the C-OH bond, enabling alkylation by various thiols while leaving the strained oxetane ring intact. d-nb.info The resulting oxetane sulfides are of interest as potential bioisosteres for thioesters. d-nb.info

| Method | Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product Class |

|---|---|---|---|---|

| Brønsted Acid Catalysis | 3-Aryl-oxetan-3-ol | Primary/Secondary Alcohols | Brønsted Acid (e.g., CSA) | Oxetane Ethers |

| Lithium Catalysis | 3-Aryl-oxetan-3-ol | Thiols (e.g., Benzylmercaptan) | Li(NTf2), Bu4NPF6, 40 °C | Oxetane Sulfides |

Oxidation Reactions

The oxidation of this compound is fundamentally limited by its structure as a tertiary alcohol. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a ketone via standard oxidation mechanisms. Therefore, this compound is resistant to oxidation under typical conditions (e.g., using PCC, DMP, or Swern oxidation) that would readily convert primary or secondary alcohols to aldehydes or ketones.

Attempted oxidation with strong oxidizing agents under harsh conditions (e.g., potassium permanganate (B83412) with heat) would not yield a ketone. Instead, such conditions would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule and potential ring-opening of the strained oxetane moiety. acs.org This contrasts with primary oxetane alcohols, such as (3-methyloxetan-3-yl)methanol, which can be efficiently oxidized to the corresponding aldehyde or carboxylic acid while preserving the oxetane ring. acs.org

Reduction Reactions

Reduction reactions involving this compound can follow two distinct pathways: reductive deoxygenation of the tertiary alcohol or reductive ring-opening of the oxetane heterocycle.

Reductive Deoxygenation: This process removes the hydroxyl group entirely, converting the tertiary alcohol into an alkane (3,3-dimethyloxetane). This is a challenging transformation that cannot be accomplished with standard hydride reagents. Advanced methods for the deoxygenation of tertiary alcohols often involve a two-step sequence, such as conversion to a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation). semanticscholar.org More direct catalytic methods have also been developed, including the use of indium(III) chloride with a silane (B1218182) reducing agent, which shows high chemoselectivity for the reduction of tertiary alcohols. organic-chemistry.org Another strategy involves the reduction of derived diphenyl phosphate (B84403) esters with lithium triethylborohydride. organic-chemistry.org

Reductive Ring-Opening: The strained oxetane ring can be opened reductively using strong hydride nucleophiles. magtech.com.cn For example, reaction with lithium aluminum hydride (LiAlH4) can lead to the nucleophilic attack of a hydride ion on one of the α-carbons of the oxetane ring, causing the C-O bond to break. This results in the formation of a substituted diol after acidic workup. The regioselectivity of the ring-opening is influenced by steric and electronic factors. magtech.com.cn

C-C Bond Formation at the Oxetane Ring

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Using this compound as a building block, C-C bonds can be formed through reactions that leverage its unique structure, particularly through the generation of an electrophilic center at the C3 position.

The Friedel-Crafts reaction is a classic method for electrophilic aromatic substitution, allowing for the alkylation of aromatic rings. byjus.commt.com this compound can serve as an effective precursor to the electrophile required for this transformation. In the presence of a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid, the tertiary hydroxyl group can be protonated, turning it into a good leaving group (water). wikipedia.orglibretexts.org

Departure of the water molecule generates a tertiary carbocation at the C3 position of the oxetane ring. This electrophilic intermediate is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or toluene, to form a new C-C bond, yielding a 3-aryl-3-methyloxetane product. libretexts.org A significant challenge in this reaction is the potential for the strained carbocation intermediate to undergo rearrangement or a competitive ring-opening reaction, which can lead to undesired byproducts. beilstein-journals.org Careful selection of the catalyst and reaction conditions is therefore critical to favor the desired alkylation pathway.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org The parent compound, this compound, is not a direct substrate for this reaction. However, it can be converted into a suitable precursor through a strategic synthetic sequence.

A viable approach involves first using the Friedel-Crafts reaction described previously (Section 2.2.3.1) to couple this compound with a halogenated arene, such as bromobenzene. This initial step synthesizes a 3-(bromoaryl)-3-methyloxetane intermediate. This molecule now possesses the necessary aryl halide handle for a subsequent Buchwald-Hartwig amination.

In the second step, the 3-(bromoaryl)-3-methyloxetane is reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃). youtube.com This catalytic cycle facilitates the formation of a new C-N bond, linking the amine to the aromatic ring while preserving the 3-methyloxetane (B1582186) moiety. This two-step sequence demonstrates how the reactivity of this compound can be harnessed to create complex, amine-containing structures that would be otherwise difficult to access.

| Step | Reactants | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound + Bromobenzene | Lewis Acid (e.g., AlCl3) | 3-(4-Bromophenyl)-3-methyloxetane (B1488313) | Friedel-Crafts Alkylation |

| 2 | 3-(4-Bromophenyl)-3-methyloxetane + Amine (R2NH) | Pd Catalyst, Phosphine Ligand, Base | 3-(4-(Dialkylamino)phenyl)-3-methyloxetane | Buchwald-Hartwig Amination |

Rearrangement and Ring Expansion Reactions

The synthesis of oxetanes, including this compound, can be achieved through rearrangement and ring expansion reactions, which leverage the release of ring strain as a thermodynamic driving force. beilstein-journals.org One notable strategy involves the ring expansion of epoxides. This transformation is particularly effective when reacting epoxides with sulfur ylides, such as dimethylsulfoxonium methylide. acs.orgillinois.edu This process has been shown to produce enantioenriched chiral oxetanes from chiral epoxides with complete retention of enantiomeric purity. acs.org While 2-alkyl- and 2,2-dialkyl-substituted epoxides demonstrate comparable reactivity, 2,3-disubstituted epoxides have been found to be largely unreactive under these conditions. acs.org

Another conceptual framework for oxetane formation via rearrangement is found in the purported biosynthesis of Taxol. acs.org In this natural product synthesis, an enzyme-mediated epoxy ester to oxetane ester rearrangement is a key step. acs.org Three potential mechanisms have been proposed for this transformation, highlighting the feasibility of such rearrangements in complex molecular settings. illinois.edu

Lewis acid-catalyzed rearrangements of epoxides also present a pathway to oxetane derivatives. For instance, the treatment of α-substituted and α,α-disubstituted epoxides with a Lewis acid like boron trifluoride (BF₃) can induce a rearrangement to form a carbonyl compound, which in certain intramolecular scenarios could lead to oxetane ring formation. core.ac.uk The synthetic utility of these reactions is underscored by their ability to construct complex heterocyclic systems. nih.gov

A semipinacol rearrangement of allylic alcohols containing an oxetane moiety has also been investigated. The reaction of an allylic alcohol with an electrophilic chlorine source can lead to the enantioselective formation of a chloronium ion. This intermediate can then undergo a semipinacol rearrangement to generate cyclic ketones. nih.gov

| Epoxide Substrate | Reagent | Product | Key Findings |

|---|---|---|---|

| 2-Alkyl- and 2,2-dialkyl-substituted epoxides | Dimethylsulfoxonium methylide | Corresponding oxetanes | Reaction proceeds with full retention of enantiomeric purity from enantioenriched epoxides. acs.org |

| 2,3-Disubstituted epoxide | Dimethylsulfoxonium methylide | Trace amounts of product | Substrate found to be largely unreactive. acs.org |

Enantioselective Synthesis and Stereocontrol in Oxetane Derivatives

Significant progress has been made in the enantioselective synthesis of oxetanes, including those with quaternary stereocenters, which is relevant to the synthesis of this compound derivatives. One powerful strategy is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide. nih.gov This method allows for the construction of 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters. nih.gov

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for oxetane synthesis. nih.gov Recent advancements have led to a highly enantioselective version of this reaction. For example, the reaction between quinolones and ketoesters can be catalyzed by a novel hydrogen-bonding chiral iridium photocatalyst, yielding oxetane products with excellent enantiomeric excess. nih.gov

Desymmetrization of prochiral oxetanes represents another elegant approach to chiral oxetane derivatives. nih.gov This strategy has been successfully employed using transition metal, Lewis acid, and Brønsted acid catalysis. nih.gov For instance, the enantioselective ring-opening of 3-phenyloxetane (B185876) with organolithium reagents in the presence of chiral ethers has been reported. beilstein-journals.org More recently, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of various heterocyclic compounds through the desymmetrization of oxetanes. beilstein-journals.org

Furthermore, the stereocontrolled synthesis of oxetanes can be achieved through the cyclization of 1,3-diols. This method involves the transformation of one of the hydroxyl groups into a good leaving group, followed by base-mediated intramolecular cyclization.

| Methodology | Catalyst/Reagent | Substrates | Key Stereochemical Outcome |

|---|---|---|---|

| Iridium-catalyzed C-C coupling | Iridium complex | Primary alcohols and isoprene oxide | Anti-diastereo- and enantioselective formation of oxetanes with all-carbon quaternary stereocenters. nih.gov |

| Paternò-Büchi reaction | Chiral iridium photocatalyst | Quinolones and ketoesters | Excellent enantiomeric excess in the resulting oxetane products. nih.gov |

| Desymmetrization of prochiral oxetanes | Chiral phosphoric acids | 3-Substituted oxetanes and various nucleophiles | High enantioselectivities (up to 98% ee) in the synthesis of chiral heterocycles. beilstein-journals.org |

Continuous Flow Systems in this compound Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of oxetane derivatives, particularly for reactions involving unstable intermediates. A notable application is the generation and utilization of the highly unstable 3-oxetanyllithium. nih.govacs.org This reactive intermediate is difficult to handle in traditional batch processes but can be effectively generated and used in a continuous flow setup. nih.gov

In a typical flow process, a solution of 3-iodooxetane (B1340047) is introduced into a microreactor where it undergoes a lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.govacs.org The resulting 3-oxetanyllithium is then immediately mixed with a stream of an electrophile, such as a ketone or aldehyde, to form the desired 3-substituted oxetane. nih.gov This "flash chemistry" approach, with very short residence times, minimizes the decomposition of the unstable organolithium intermediate. nih.gov

This methodology has been successfully applied to the synthesis of a range of 3-substituted oxetan-3-ols by using various ketones as electrophiles. For example, the reaction of 3-oxetanyllithium with benzophenone in a continuous flow system at -78 °C with a residence time of 52 milliseconds afforded the corresponding tertiary alcohol in 75% yield. nih.gov The utility of this protocol has been further demonstrated in the late-stage functionalization of complex molecules, including natural products and active pharmaceutical ingredients. nih.govacs.org For instance, R-(−)-Carvone was converted to the corresponding tertiary alcohol in 74% yield with a diastereomeric ratio of 4:1. nih.govacs.org

The robustness and scalability of this flow process have been confirmed, with the synthesis of certain derivatives being performed at a rate of 1.3 g·h⁻¹ without clogging or a decrease in yield. nih.gov This highlights the potential of continuous flow technology for the efficient and scalable production of this compound and its derivatives.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reaction Conditions |

|---|---|---|---|---|

| Benzophenone | 3-(diphenyl(hydroxy)methyl)oxetane | 75 | N/A | -78 °C, 52 ms (B15284909) residence time nih.gov |

| R-(−)-Carvone | Tertiary alcohol derivative | 74 | 4:1 | Optimized flow conditions nih.govacs.org |

| Cholestenone | Oxetane-containing derivative | 53 | 8:1 | Optimized flow conditions nih.gov |

| Ibuprofen-derived aldehyde | Secondary alcohol derivative | 46 | N/A | Optimized flow conditions acs.org |

| Naproxen-derived aldehyde | Secondary alcohol derivative | 35 | N/A | Optimized flow conditions acs.org |

Reactivity and Mechanistic Studies of 3 Methyloxetan 3 Ol

Ring Opening Reactions

The relief of ring strain is a significant driving force for the reactions of oxetanes. This can be initiated by various reagents and conditions, leading to a diverse array of functionalized products.

Acid-Mediated Ring Opening

Under acidic conditions, the oxetane (B1205548) oxygen of 3-methyloxetan-3-ol is protonated, which activates the ring towards nucleophilic attack and subsequent cleavage. researchgate.net Brønsted acids can catalyze the dehydration of 3-aryloxetan-3-ols to form an oxetane carbocation, which then reacts with a nucleophile. nih.gov For instance, the reaction of 3-aryloxetan-3-ols with 1,2-diols in the presence of a Brønsted acid like Tf2NH leads to the formation of 1,4-dioxanes. nih.gov This process involves the selective activation of the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by an intramolecular ring opening of the oxetane. nih.gov

The acid-mediated dehydroxylation of 3-aryloxetan-3-ols can also be achieved using trifluoroacetic acid and a hydride donor like triethylsilane. acs.org Lewis acids are also effective in promoting the ring opening of oxetanes. researchgate.net For example, the reaction of 3-aryloxetan-3-ols with 4-substituted phenols in the presence of a Lewis acid catalyst results in a Friedel–Crafts reaction followed by intramolecular ring opening to yield dihydrobenzofurans. nih.gov

Nucleophile-Induced Ring Opening

The strained nature of the oxetane ring makes it susceptible to attack by various nucleophiles, leading to ring-opened products. acs.org This process can be facilitated by the inherent reactivity of the strained ring, often without the need for acid catalysis, although Lewis or Brønsted acid activation is commonly required. researchgate.net Nucleophilic attack typically occurs at the less sterically hindered carbon atom adjacent to the oxygen atom. researchgate.net

A variety of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles, have been employed in the ring opening of oxetanes. researchgate.net For example, an intramolecular oxetane ring-opening has been developed to synthesize novel 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines from N-(3-methyloxetan-3-yl)quinazolin-4-amines under mild conditions. manchester.ac.uk In this case, the nucleophilic nitrogen of the quinazolinamine attacks the oxetane ring, leading to the formation of a new heterocyclic system. manchester.ac.uk

The regioselectivity of nucleophilic attack can be influenced by the substitution pattern on the oxetane ring and the nature of the nucleophile. researchgate.net

Intramolecular Ring Opening Processes

Intramolecular ring-opening reactions of oxetanes provide a powerful strategy for the synthesis of various heterocyclic compounds. These reactions involve a nucleophilic group tethered to the oxetane ring, which attacks one of the ring carbons, leading to the formation of a new ring system. For instance, the intramolecular ring opening of oxetanes has been utilized to access chiral 1,2,3,4-tetrahydroisoquinolines. acs.org

In another example, the catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols, catalyzed by (salen)Co(III) complexes, affords enantioenriched 3-substituted tetrahydrofurans. nih.gov This methodology highlights the potential for creating complex chiral molecules from oxetane precursors. The reaction proceeds with high yield and enantioselectivity, demonstrating the utility of Lewis acid catalysis in controlling the stereochemical outcome of these transformations. nih.gov

Carbocation Intermediates and their Role in Reactivity

Carbocation intermediates play a crucial role in the reactivity of this compound, particularly in acid-catalyzed reactions. The formation of a carbocation is often the key step that initiates rearrangement or nucleophilic attack. For example, in the presence of a Brønsted acid, 3-aryloxetan-3-ols can be dehydrated to form an oxetane carbocation. nih.gov This intermediate is highly reactive and can undergo subsequent reactions, such as Friedel-Crafts alkylation when reacted with phenols. nih.gov

The stability of the carbocation intermediate is a critical factor in determining the reaction pathway. In some cases, the initially formed carbocation may rearrange to a more stable carbocation before reacting with a nucleophile. This is a common phenomenon in carbocation chemistry and can lead to the formation of rearranged products. While not explicitly detailed for this compound itself in the provided context, the general principles of carbocation rearrangements are well-established in organic chemistry.

Isomerization Pathways of Oxetane Derivatives

While specific isomerization pathways for this compound are not extensively detailed in the provided search results, the reactivity of the oxetane ring suggests that isomerization can occur under certain conditions, particularly those involving carbocation intermediates. Rearrangements are a common feature of reactions involving carbocations, and it is plausible that acid-catalyzed reactions of this compound could lead to isomerized products through shifts of alkyl or hydride groups.

Stability Profile of the Oxetane Moiety

The oxetane ring, while strained, exhibits a degree of stability that makes it a useful motif in medicinal chemistry. acs.org The stability of the oxetane moiety is influenced by the substitution pattern on the ring. acs.org Generally, disubstituted oxetanes show better chemical stability compared to monosubstituted oxetanes. researchgate.net Specifically, 3,3-disubstituted oxetanes display high stability toward external nucleophiles, which has led to their adoption in drug design. nih.gov However, they can still be susceptible to ring opening by internal nucleophiles, especially under acidic conditions. nih.gov

Influence of Substitution Patterns on Stability

The stability of the oxetane ring, a four-membered saturated heterocycle, is significantly influenced by the nature and position of its substituents. The inherent ring strain of approximately 106 kJ/mol makes oxetanes susceptible to ring-opening reactions, but substitution can either enhance or diminish their stability. researchgate.net Generally, disubstituted oxetanes exhibit greater chemical stability compared to their monosubstituted counterparts. researchgate.net

The introduction of substituents onto the oxetane ring can increase unfavorable eclipsing interactions, which forces the ring into a more puckered conformation to relieve strain. acs.org For instance, X-ray crystallography has shown that substitution can significantly alter the puckering angle of the ring. acs.org

In the context of 3-substituted oxetan-3-ols, the substitution pattern at the C3 position is critical. Studies on related structures in medicinal chemistry have shown that gem-dimethyl substitution at the C3-position can lead to a considerably less stable compound compared to substitution at other positions. acs.org Conversely, other 3,3-disubstituted oxetanes have been synthesized and utilized as stable intermediates for further functionalization. acs.org The stability is a balance between the electronic effects of the substituents and the steric strain they introduce. For example, substrates with electron-rich aryl groups have been observed to yield oxetane products in higher yields, suggesting a degree of electronic stabilization. acs.org

Acid-mediated dehydroxylation of 3-aryloxetan-3-ols has been achieved using trifluoroacetic acid and a hydride donor. acs.org The success of this reaction is highly dependent on the nature of the aryl substituent. While it works well for a p-anisyl group (an electron-donating group), the reaction is less successful for unsubstituted phenyl or 2,4-dimethylphenyl variants, indicating a strong electronic influence on the stability of the resulting cationic intermediate. acs.org

| Substitution Pattern | Influence on Stability | Research Finding |

|---|---|---|

| Monosubstituted (general) | Comparatively less stable | Monosubstituted oxetanes are generally less stable than disubstituted ones. researchgate.net |

| Disubstituted (general) | Generally more stable | Disubstituted oxetanes typically show enhanced chemical stability. researchgate.net |

| 3,3-gem-Dimethyl | Potentially less stable | In specific medicinal chemistry examples, gem-dimethyl substitution at the 3-position afforded a considerably less stable derivative. acs.org |

| 3-Aryl (e.g., p-anisyl) | Stabilizes cationic intermediates | Electron-donating groups on the aryl ring stabilize the intermediate formed during acid-mediated reactions, facilitating reactions like dehydroxylation. acs.org |

| 3-Aryl (e.g., phenyl) | Less stabilization | Unsubstituted or less electron-rich aryl groups provide less stabilization for cationic intermediates, making certain acid-mediated reactions less efficient. acs.org |

Chemical Stability under Various Reaction Conditions

The reactivity and stability of this compound are dominated by the strained four-membered ether ring. This ring strain facilitates cleavage under various conditions, particularly with acidic reagents, but the compound exhibits reasonable stability under neutral and moderately basic conditions. researchgate.netacs.org

Acidic Conditions: Under acidic conditions, the oxetane ring is susceptible to protonation of the ether oxygen. This step significantly weakens the C-O bonds and activates the ring for nucleophilic attack, leading to ring-opening. researchgate.net The mechanism is analogous to the acid-catalyzed hydrolysis of other strained ethers like epoxides. viu.calibretexts.org The reaction involves protonation of the oxygen atom, followed by attack of a nucleophile (such as water) on one of the adjacent carbons. libretexts.orgchemguide.co.uk For a tertiary alcohol like this compound, the formation of a tertiary carbocation intermediate at the C3 position is a plausible pathway, which would then be trapped by a nucleophile. viu.ca Activation with Brønsted or Lewis acids is a common requirement to induce the ring-opening of oxetanes. researchgate.net

Basic and Nucleophilic Conditions: Compared to epoxides, oxetanes are generally less reactive towards nucleophiles under neutral or basic conditions. researchgate.net However, the inherent ring strain still allows for ring-opening reactions with strong nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-O bond. For this compound, nucleophilic attack would likely occur at the less sterically hindered C2 or C4 positions.

Thermal Conditions: While specific thermal stability data for this compound is not extensively detailed in the provided literature, oxetanes as a class are more thermally stable than the more highly strained epoxides. They can, however, undergo thermal decomposition at elevated temperatures, though the specific pathways would depend on the substitution pattern and the presence of other reagents.

| Condition | Stability | Mechanism/Outcome |

|---|---|---|

| Neutral (e.g., water) | Relatively Stable | Hydrolysis is significantly slower than for epoxides; ring-opening is not favored without a catalyst. researchgate.net |

| Acidic (Brønsted or Lewis acids) | Unstable | Acid-catalyzed ring-opening. Protonation of the ether oxygen activates the ring for nucleophilic attack, leading to diols or other substituted products. researchgate.netacs.org |

| Basic (e.g., NaOH) | Generally Stable | Ring-opening is generally slow without strong nucleophiles or harsh conditions (e.g., high heat). nih.gov |

| Strong Nucleophiles (e.g., organolithiums, mercaptides) | Reactive | Nucleophilic ring-opening occurs via an SN2 mechanism, typically at the less substituted carbon. researchgate.net |

| Thermal | Moderately Stable | More stable than epoxides. High temperatures can lead to decomposition, but specific pathways are not well-documented for this compound. |

Applications of 3 Methyloxetan 3 Ol in Advanced Organic Synthesis

In Polymer Chemistry

Cationic Ring-Opening Polymerization

Oxetanes, including 3-substituted derivatives like 3-Methyloxetan-3-ol, are highly reactive monomers capable of undergoing cationic ring-opening polymerization (CROP). This reactivity stems from the inherent ring strain of the four-membered oxetane (B1205548) ring and the relatively high basicity of its heterocyclic oxygen atom. The ring strain energy of oxetanes is approximately 107 kJ/mol, comparable to that of cycloaliphatic epoxides (114 kJ/mol), and the pKa of the heterocyclic oxygen in oxetanes is higher (2.0) than in epoxides (3.7). sigmaaldrich.com

Table 1: Comparison of Oxetane and Epoxide Properties

| Property | Oxetanes | Epoxides |

| Ring Strain Energy | ~107 kJ/mol sigmaaldrich.com | ~114 kJ/mol sigmaaldrich.com |

| Heterocyclic Oxygen pKa | 2.0 sigmaaldrich.com | 3.7 sigmaaldrich.com |

Copolymerization Strategies

Copolymerization represents a powerful strategy to tailor the properties of polymers derived from this compound. By incorporating different comonomers, researchers can precisely control the final characteristics of the polymeric material. For instance, the photopolymerization rate of 3,3-disubstituted oxetane monomers can be significantly accelerated when they are copolymerized with more reactive monomers, such as acrylates, in hybrid polymer systems. sigmaaldrich.com

Beyond influencing reaction kinetics, copolymerization allows for the introduction of diverse functionalities and the modulation of physical properties. Copolymerization with acrylates or other epoxides, often via cationic polymerization, is a common approach to create polymers with specific desired attributes. uni.lu This strategic incorporation of different monomer units can lead to polymers with enhanced thermal properties, altered glass transition temperatures, or improved mechanical strength, among other tunable characteristics. scbt.com

Functionalization of Polymers via Ethynyl (B1212043) Group

This compound serves as a crucial precursor for the synthesis of functionalized oxetane monomers, particularly those containing an ethynyl group. A notable example is 3-Ethynyl-3-methyloxetane, which can be synthesized from this compound derivatives. The synthetic route typically involves converting this compound into a reactive intermediate, such as a tosylate or mesylate, followed by a nucleophilic displacement reaction with an ethynyl nucleophile. uni.lu

Once incorporated into a polymer chain, the ethynyl group provides a versatile handle for subsequent chemical modifications, enabling the post-polymerization functionalization of the material. uni.lu This strategy allows for the introduction of a wide array of chemical functionalities onto the polymer backbone through various "click chemistry" reactions or other ethynyl-based transformations. The ability to introduce such reactive groups post-polymerization is vital for developing advanced materials with specific applications, as it allows for precise control over the polymer's final properties and interactions. organic-chemistry.org

As a Protecting Group Precursor

In organic synthesis, protecting groups are indispensable tools employed to temporarily mask the reactivity of specific functional groups, preventing their undesired participation in reactions elsewhere in the molecule. nih.gov this compound, through its derivatives, plays a role in the development of novel protecting group strategies.

Specifically, (3-methyloxetan-3-yl)methanol, a derivative of this compound, is utilized in the formation of orthoester protecting groups, such as the OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) group. This bicyclic orthoester protecting group is formed by the reaction of (3-methyloxetan-3-yl)methanol with activated carboxylic acids in the presence of Lewis acids. fishersci.nl

Further advancements have led to the development of the DMOBO protecting group, which is an improvement upon the original OBO system. The DMOBO group, derived from a methyl-substituted oxetane precursor, exhibits enhanced properties. Kinetic studies have demonstrated that the DMOBO protecting group forms approximately 85 times faster than the OBO group and shows significantly greater stability, being 36 times more resistant to aqueous hydrolysis. fishersci.nl This improved performance highlights the utility of this compound derivatives in designing more efficient and robust protecting group strategies for complex organic syntheses.

Table 2: Comparison of OBO and DMOBO Protecting Group Characteristics

| Protecting Group | Formation Rate (vs. OBO) | Hydrolytic Stability (vs. OBO) |

| OBO | 1x | 1x |

| DMOBO | 85x faster fishersci.nl | 36x greater fishersci.nl |

Role of 3 Methyloxetan 3 Ol in Medicinal Chemistry Research

Influence on Molecular Properties Relevant to Drug Discovery

Impact on Conformational Preferences and 3-Dimensionality

Oxetane (B1205548) rings, including the 3-methyloxetan-3-ol motif, are characterized by their small size, polarity, and inherent three-dimensionality, stemming from their three sp3-hybridized carbon atoms acs.orgnih.govresearchgate.netnih.gov. This three-dimensional character is a crucial aspect in drug discovery, as it can significantly influence target binding and selectivity. The incorporation of an oxetane ring can lead to an increase in the aqueous solubility of a compound and facilitate the exploration of novel chemical space acs.orgnih.gov.

Furthermore, oxetanes can act as conformational locks, imparting rigidity to a molecular structure nih.govacs.org. Their integration into aliphatic chains has been observed to induce specific conformational changes, such as favoring synclinal over antiplanar arrangements researchgate.netacs.org. For instance, spirocyclic oxetanes have been shown to direct an N-alkyl group into an axial conformation within a heterocycle researchgate.net. While the oxetane ring itself adopts a nearly planar structure with a small puckering angle (e.g., 8.7° at 140 K), the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation mdpi.com.

Modulation of Hydrogen Bonding Capabilities

Oxetanes are notable for their high polarity and their efficacy as hydrogen bond acceptors acs.orgnih.govacs.orgmdpi.comrsc.orgenamine.net. The strained C-O-C bond angle within the oxetane ring plays a critical role by exposing the oxygen's lone pair of electrons, thereby enhancing its ability to participate in hydrogen bonding acs.orgmdpi.com.

In terms of hydrogen bond acceptor strength, oxetanes are competitive with most carbonyl functional groups, including aliphatic ketones, aldehydes, and esters, with only amides typically exhibiting stronger acceptor capabilities acs.orgmdpi.com. This similarity in hydrogen bonding properties, coupled with comparable dipole moments and lone pair orientations to carbonyl groups, allows oxetanes to serve as effective bioisosteres acs.orgnih.govnih.gov.

Effect on Metabolic Stability

A significant advantage of incorporating oxetane rings into drug candidates is their ability to improve metabolic stability acs.orgnih.govresearchgate.netnih.govrsc.orgenamine.netchimia.chresearchgate.netscirp.org. Oxetanes can function as surrogates for gem-dimethyl groups, effectively blocking metabolically labile C-H sites without the undesirable increase in lipophilicity often associated with gem-dimethyl groups acs.orgnih.govresearchgate.netnih.govrsc.orgenamine.netchimia.ch.

Unlike carbonyl compounds, which are susceptible to enzymatic attack and α-deprotonation/epimerization, oxetane analogues of ketones demonstrate enhanced stability against such enzymatic degradation acs.orgnih.govacs.org. In many instances, oxetane substitution has been shown to decrease the rate of metabolic degradation and can even redirect drug metabolism away from cytochrome P450 (CYP450) pathways, thereby potentially reducing the risk of drug-drug interactions researchgate.netscirp.org.

While the stability of oxetane rings can be context-dependent, 3,3-disubstituted oxetanes are generally considered more stable than other substitution patterns nih.govresearchgate.net. A notable example illustrating this benefit is the comparison between thalidomide (B1683933) and its oxetane analog, oxetano-thalidomide.

Table 1: Plasma Stability of Thalidomide and Oxetano-Thalidomide

| Compound | % Remaining after 5h Incubation (Human Plasma) |

| Thalidomide | 40% |

| Oxetano-thalidomide | 74% |

As shown in Table 1, oxetano-thalidomide exhibited significantly increased plasma stability compared to thalidomide chimia.ch.

Case Studies of Oxetane-Containing Bioactive Compounds and Clinical Candidates

The distinctive properties of oxetanes have led to their inclusion in both naturally occurring bioactive compounds and synthetically developed drug candidates.

Natural Products Featuring Oxetane Rings

Several natural products incorporate the oxetane ring system, highlighting its presence in biologically active scaffolds:

Paclitaxel (B517696) (Taxol) : This is the most renowned and FDA-approved natural product containing an oxetane ring. A widely used anticancer drug, the oxetane moiety in paclitaxel is crucial for its binding to microtubules, although non-oxetane analogues have shown reduced binding affinity and cytotoxicity acs.orgnih.govnih.govacs.orgmdpi.comwikipedia.org.

Oxetanocin A : A nucleoside analogue known to contain an oxetane ring mdpi.comrsc.org.

Thromboxane A2 : A potent lipid mediator featuring an oxetane group mdpi.com.

Mitrephorone A : Another natural product identified with an oxetane moiety mdpi.comrsc.org.

Oxetine and Laureatin : These compounds also contain oxetane rings within their structures mdpi.com.

Maoyecrystal I : Isolated from Isidon japonicus, this compound demonstrates cytotoxic properties and contains an oxetane ethz.ch.

Dictyoxetane : A diterpenoid derived from the brown algae Dictyoata dichotoma, characterized by a polycyclic ether core that includes an oxetane ring ethz.ch.

Bradyoxetin : This compound functions as a chemical signal for Bradyrhizobium japonicum, playing a role in symbiotic gene regulation, and features an oxetane ring ethz.ch.

Synthetic Drug Candidates Incorporating Oxetane Motifs

Oxetane motifs are frequently introduced during the later stages of drug discovery campaigns to optimize unsatisfactory pharmacokinetic (PK) properties, such as LogD, aqueous solubility, metabolic clearance, and basicity acs.orgnih.gov. Examples of synthetic drug candidates incorporating oxetane motifs include:

Ziresovir : In this antiviral candidate, the oxetane ring served to control conformation and basicity, leading to increased three-dimensionality and enhanced potency acs.orgnih.gov.

Lanraplenib (B608459) (GS-9876) : A second-generation spleen tyrosine kinase inhibitor, lanraplenib demonstrates improved human pharmacokinetic properties suitable for once-daily administration acs.orgnih.govmdpi.com.

Danuglipron : A potent glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of diabetes acs.orgnih.govresearchgate.net.

GDC-0349 and PF-06821497 acs.orgnih.gov.

Oxetano-thalidomide and Oxetano-lenalidomide : These oxetane analogs of thalidomide and lenalidomide, respectively, show beneficial changes in physicochemical properties, including decreased lipophilicity, increased pKa, improved solubility, reduced membrane permeability, and significantly enhanced plasma stability compared to their parent compounds chimia.ch.

An EZH2 inhibitor (compound 9) : The introduction of a methoxymethyl-oxetane substituent drastically improved its metabolic and solubility properties, and facilitated a better fit into the protein pocket acs.org.

Strategies for Chemical Space Exploration with Oxetanes

Oxetanes are increasingly recognized as valuable tools for expanding accessible chemical space in drug discovery due to their unique combination of small size, polarity, and three-dimensional characteristics acs.orgnih.govmdpi.comimperial.ac.ukdigitellinc.comchemrxiv.orgniper.gov.in. Several strategies leverage these properties:

Bioisosteric Replacement : Oxetanes are widely employed as bioisosteric replacements for common functional groups such as gem-dimethyl, carbonyl, and morpholinyl groups acs.orgnih.govresearchgate.netnih.govacs.orgmdpi.comrsc.orgenamine.netchimia.chresearchgate.net. This strategy allows medicinal chemists to modulate critical properties like lipophilicity, aqueous solubility, and metabolic stability while maintaining or improving the steric and electronic profile of the molecule researchgate.netrsc.org.

Scaffold Hopping : This strategy involves replacing the core framework of a molecule with an oxetane-containing scaffold to enhance its properties or to identify novel chemical entities with similar biological activity but distinct structural backbones niper.gov.innih.govresearchgate.net.

Fragment-Based Drug Discovery (FBDD) : Oxetanes, particularly 2-sulfonyl-oxetanes, are being designed as three-dimensional fragments suitable for screening in FBDD campaigns rsc.orgimperial.ac.ukrsc.orgrsc.orgnih.gov. Their non-planar structures and desirable physicochemical properties make them attractive building blocks for generating lead compounds rsc.orgnih.gov.

Development of New Synthetic Methodologies : The historical challenges associated with the synthesis of oxetanes have spurred the development of innovative synthetic routes. These include intramolecular cyclization reactions and the use of novel building blocks like oxetane sulfonyl fluorides (OSFs) acs.orgacs.orgacs.orgchimia.chimperial.ac.ukdigitellinc.comchemrxiv.org. Such advancements enable divergent synthesis, providing access to a broad range of functionalized oxetanes and facilitating the exploration of new chemical motifs acs.orgdigitellinc.comchemrxiv.org.

Focus on 3,3-Disubstituted Oxetanes : These derivatives are particularly appealing due to their generally superior stability and synthetic tractability nih.govresearchgate.netdigitellinc.com. Furthermore, when substituted at the 3-position, they remain achiral, which simplifies synthetic efforts and avoids the introduction of additional stereogenic centers researchgate.netenamine.net. Oxetan-3-ols and 3-amino-oxetanes are prominent examples of popular oxetane building blocks acs.orgnih.gov.

Computational Chemistry and Spectroscopic Characterization

Computational Studies of 3-Methyloxetan-3-ol and Derivatives

Computational studies play a crucial role in understanding the fundamental properties of oxetane (B1205548) derivatives, including their stability and interactions. Oxetanes are known for their high polarity and ability to act as hydrogen bond acceptors.

While specific molecular dynamics (MD) simulation data solely for this compound are not extensively detailed in the current literature, MD simulations are widely employed to study the dynamic behavior of molecular systems. For oxetane-containing compounds, MD simulations can provide insights into tribological properties, the distribution and conformation of polymer chains, interfacial interactions, frictional heat, and tribochemical reactions. Such simulations have been applied to derivatives like 3-(naphthalen-1-yl)oxetan-3-ol to understand molecular specificity.

The oxetane ring, a four-membered cyclic ether, possesses an intrinsic ring strain of 106 kJ·mol⁻¹. This strain influences its conformational behavior. The parent oxetane typically adopts a planar structure, with a puckering angle of approximately 8.7° at 140 K and 10.7° at 90 K. The introduction of substituents, such as the methyl and hydroxyl groups in this compound, can increase unfavorable eclipsing interactions, leading to a more puckered conformation. Quantum chemical calculations are essential for quantifying these effects and predicting the most stable conformations. For a related compound, 3-methyl-3-oxetanemethanol (B150462), microsolvation effects have been shown to influence its geometry, with the monomer adopting gauche- and cis-O4C1C6O7 conformations in jet expansion.

Computational methods, particularly those involving machine learning (ML) models, are increasingly used to predict the selectivity of chemical reactions. These models combine machine-learned reaction representations with quantum mechanical descriptors to evaluate whether substrates will undergo desired transformations. This approach has demonstrated high accuracy in predicting regioselectivity for various substitution reactions, including aromatic C-H functionalization (89.7% top-1 accuracy), aromatic C-X substitution (96.7% top-1 accuracy), and other substitution reactions (97.2% top-1 accuracy) using 5000 training reactions. The ml-QM-GNN model, for instance, can predict reaction selectivity from SMILES strings in approximately 70 milliseconds per reaction. In the context of oxetanol derivatives, the reaction of phenol (B47542) with a functionalized oxetan-3-ol (B104164) has been shown to be pivotal in obtaining 3,3-diaryloxetanes through Buchwald–Hartwig reactions, highlighting the role of selectivity in synthesizing complex oxetane-containing scaffolds.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural characterization and confirmation of this compound and its derivatives. These methods provide experimental data that complement computational predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. While comprehensive, directly reported ¹H NMR and ¹³C NMR data for this compound itself were not explicitly found in the search results, NMR data for its derivatives provide valuable insights into the characteristic chemical shifts of the oxetane ring and its substituents. For instance, in N-(4-(3-methyloxetan-3-yl)phenyl)-2-(trifluoromethyl)aniline, a derivative of this compound, the methyl group attached to the oxetane ring exhibits a singlet at 1.78 ppm in the ¹H NMR spectrum (400 MHz, CDCl₃). For 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the methylene (B1212753) protons of the oxetane ring appear as a multiplet between 4.86–4.91 ppm, and the hydroxyl (OH) group is observed as a broad singlet at 2.92 ppm in the ¹H NMR spectrum (400 MHz, CDCl₃). NMR data has been used to confirm the structure of 3-(aminomethyl)oxetan-3-ol.

Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns of compounds. For this compound, predicted collision cross section (CCS) values for various adducts have been reported: [M+H]⁺ at 89.059706 m/z (112.7 Ų), [M+Na]⁺ at 111.04165 m/z (119.2 Ų), [M+NH₄]⁺ at 106.08625 m/z (118.8 Ų), [M+K]⁺ at 127.01559 m/z (115.3 Ų), [M-H]⁻ at 87.045154 m/z (112.0 Ų), [M+Na-2H]⁻ at 109.02710 m/z (116.8 Ų), [M]⁺ at 88.051881 m/z (112.3 Ų), and [M]⁻ at 88.052979 m/z (112.3 Ų).

Fragmentation patterns in mass spectrometry can also provide structural insights. For example, in the electron ionization mass spectrometry (EI-MS) of oxetane derivatives such as 3-(4-bromophenyl)-3-methyloxetane (B1488313) and 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane], a characteristic fragment corresponding to [M-CH₂O]⁺● has been observed. For alcohols, a common fragmentation pathway involves the loss of a water molecule (M-18).

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 89.059706 | 112.7 |

| [M+Na]⁺ | 111.04165 | 119.2 |

| [M+NH₄]⁺ | 106.08625 | 118.8 |

| [M+K]⁺ | 127.01559 | 115.3 |

| [M-H]⁻ | 87.045154 | 112.0 |

| [M+Na-2H]⁻ | 109.02710 | 116.8 |

| [M]⁺ | 88.051881 | 112.3 |

| [M]⁻ | 88.052979 | 112.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, corresponding to molecular vibrations. arizona.edu For this compound, while detailed experimental IR spectra with specific peak assignments are not widely reported in readily accessible literature, its functional groups allow for predictions of characteristic absorption bands.

The presence of the hydroxyl (-OH) group is expected to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, particularly when hydrogen-bonded. nist.gov The C-H stretching vibrations from the methyl group and the oxetane ring methylene groups would typically appear in the 2850-3000 cm⁻¹ range for sp³ C-H bonds. nist.gov

The oxetane ring itself, being a cyclic ether, contains C-O stretching vibrations. These typically appear in the fingerprint region (below 1500 cm⁻¹), often around 1050-1260 cm⁻¹ for C-O stretches in alcohols and ethers. nist.gov Additionally, various bending vibrations of C-H bonds (e.g., methyl deformation, methylene scissoring) and ring deformation modes would contribute to the complex pattern in the fingerprint region (typically 700-1200 cm⁻¹). nist.gov

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch | 3200-3600 (broad) |

| C-H (Alkyl) | C-H Stretch | 2850-3000 |

| C-O (Alcohol) | C-O Stretch | 1050-1260 |

| C-O-C (Ether) | C-O-C Asymmetric Stretch | 1070-1150 (approx.) |

| C-H (Alkyl) | C-H Bending | 1350-1470 |

| Oxetane Ring | Ring Vibrations | Complex, fingerprint region |

Note: These are general ranges for functional groups present in this compound. Actual peak positions and intensities can vary based on molecular environment and state (e.g., neat liquid, solution, gas phase, solid state) and may require computational validation.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in predicting and interpreting IR spectra. researchgate.netnist.govresearchgate.net These methods can simulate vibrational frequencies and intensities, providing detailed insights into the molecular dynamics and aiding in the assignment of experimental bands, especially for novel or complex molecules where experimental data might be challenging to obtain or interpret. researchgate.netnanobioletters.com

X-ray Diffraction Studies

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. osti.govmdpi.comresearchgate.net It provides precise information about crystal system, space group, unit cell dimensions, bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding and packing arrangements. arizona.edumdpi.com

As of current readily available literature, specific experimental X-ray crystal structure data for this compound (C₄H₈O₂) is not widely reported. Obtaining single crystals suitable for X-ray diffraction can be a synthetic challenge for some compounds. However, general insights into the structural characteristics of oxetane rings can be inferred from studies on related compounds.

The oxetane ring is a four-membered cyclic ether known for its inherent ring strain, typically around 106 kJ·mol⁻¹. scienceopen.com This strain influences the ring's conformation and bond angles. The parent oxetane ring adopts an essentially planar structure with a small puckering angle (e.g., 8.7° at 140 K). scienceopen.com The introduction of substituents, such as the methyl and hydroxyl groups in this compound, can increase unfavorable eclipsing interactions, potentially leading to a more puckered conformation to minimize strain. scienceopen.com Typical C-O bond lengths within the oxetane ring are around 1.46 Å, and C-C bond lengths are approximately 1.53 Å. scienceopen.com The internal bond angles for the parent oxetane are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). scienceopen.com

If a crystal structure of this compound were to be determined, it would reveal how these internal ring parameters are affected by the substituents and how individual molecules arrange themselves in the solid state through intermolecular forces, particularly hydrogen bonding involving the hydroxyl group.

Computational studies, such as those employing DFT, can also be utilized to predict crystal structures and simulate X-ray diffraction patterns. nist.govthermofisher.comwolfram.comresearchgate.net These computational approaches are valuable for structural elucidation, especially when experimental crystallization proves difficult or as a complementary tool to experimental data. They can provide theoretical insights into the most stable conformations and potential packing arrangements in the solid state.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The synthesis of oxetanes, including 3-Methyloxetan-3-ol, has historically presented challenges due to the inherent ring strain and kinetic limitations of cyclization. thieme-connect.com However, recent advancements have expanded the repertoire of synthetic approaches, paving the way for more efficient and versatile routes. acs.orgthieme-connect.comresearchgate.net